molecular formula C26H24N2O5 B2963627 N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide CAS No. 888455-15-0

N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2963627
CAS No.: 888455-15-0
M. Wt: 444.487
InChI Key: BHHLPMBLHDUDBO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted at position 2 with a 3,4-dimethoxyphenyl carboxamide group and at position 3 with a 3-phenylpropanamido moiety. This compound’s structure combines aromaticity, hydrogen-bonding capacity (via amide groups), and lipophilic character (from methoxy and phenyl substituents), making it a candidate for pharmacological or materials science applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-31-21-14-13-18(16-22(21)32-2)27-26(30)25-24(19-10-6-7-11-20(19)33-25)28-23(29)15-12-17-8-4-3-5-9-17/h3-11,13-14,16H,12,15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHLPMBLHDUDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for various biological activities. Its structure can be represented as follows:

  • Chemical Formula : C22_{22}H26_{26}N2_{2}O4_{4}
  • Molecular Weight : 378.46 g/mol

Structural Components

ComponentDescription
BenzofuranCore structure with potential biological activity
Dimethoxyphenyl groupEnhances solubility and bioactivity
PhenylpropanamideContributes to the amide functionality

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. For instance, related benzofuran derivatives have demonstrated efficacy in various pain models, suggesting potential for pain management therapies .

Antiproliferative Activity

A study on benzamide derivatives highlighted their ability to inhibit cancer cell proliferation. The mechanism involves the disruption of key cellular pathways, leading to apoptosis in cancer cells. This compound may share similar mechanisms due to structural analogies with other active compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Receptor Activity : Interaction with GABA receptors and other neurotransmitter systems may underlie its analgesic effects .

Case Studies and Research Findings

  • Study on Antinociceptive Action : A study demonstrated that benzofuran derivatives exhibit dose-dependent antinociceptive effects in mice models, outperforming traditional analgesics like aspirin and acetaminophen .
  • Antiproliferative Research : Investigation into related benzamide derivatives revealed significant antiproliferative activity against various cancer cell lines, indicating the potential for therapeutic applications in oncology .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain relief in animal models
AntiproliferativeInhibition of cancer cell growth
Enzyme InhibitionDisruption of metabolic pathways

Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 Value (µM)
2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuranAntinociceptive10
N-(3-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamideAntiproliferative5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran Derivatives

3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide (CAS: 888444-56-2)
  • Molecular Formula : C₁₈H₁₃ClF₂N₂O₃
  • Key Differences: Substituents: Chloropropanamido (position 3) and difluorophenyl (position 2) vs. phenylpropanamido and dimethoxyphenyl in the target compound. Electronic Effects: Chlorine and fluorine are electron-withdrawing, whereas methoxy groups are electron-donating, influencing solubility and receptor binding. Potential Applications: Halogenated analogs like this may exhibit enhanced metabolic stability but reduced solubility compared to methoxy-substituted derivatives .
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide
  • Molecular Formula : C₁₀H₉ClN₂O₂ (analogous structure from ).
  • Key Differences :
    • Core Structure : Cyclopropane vs. benzofuran. The strained cyclopropane ring may confer unique steric and electronic properties.
    • Bioactivity : Hydroxamic acid derivatives (e.g., compound 6 in ) are often studied for antioxidant or metalloenzyme inhibition, whereas benzofurans may target different pathways .

Substituted Phenylcarboxamides

3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂.
  • Key Differences :
    • Core Structure : Phthalimide (aromatic dicarboximide) vs. benzofuran. Phthalimides are often intermediates in polymer synthesis (e.g., polyimides), whereas benzofuran carboxamides may have biological applications.
    • Substituent Impact : The chloro group in phthalimide enhances reactivity in polymerization, while methoxy groups in the target compound could improve solubility for drug delivery .
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
  • Molecular Formula: C₂₂H₂₅NO₃.
  • Key Differences: Cyclopropane vs. Phenoxy vs. Dimethoxyphenyl: The 4-methoxyphenoxy group may enhance lipid solubility compared to the 3,4-dimethoxyphenyl carboxamide .

Physicochemical and Pharmacokinetic Comparison

Molecular Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound ~476.5 g/mol ~3.8 3 Donors, 6 Acceptors
3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-... 394.8 g/mol ~4.1 2 Donors, 5 Acceptors
3-Chloro-N-phenyl-phthalimide 257.7 g/mol ~2.5 0 Donors, 3 Acceptors
  • Key Observations: The target compound’s higher molecular weight and methoxy groups may reduce membrane permeability but improve water solubility compared to halogenated analogs.

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